2-Nonylthiophene

Electrochromic Devices Conducting Polymers Organic Batteries

2-Nonylthiophene is a thiophene derivative featuring a linear nine-carbon (nonyl) side chain at the 2-position of the heterocyclic ring, with the molecular formula C₁₃H₂₂S and a molecular weight of 210.38 g·mol⁻¹. Its extended alkyl substituent imparts distinct solubility and solid-state packing characteristics compared to shorter-chain analogs, making it a valuable monomer for synthesizing soluble conjugated polymers such as poly(3-nonylthiophene) (PNT).

Molecular Formula C13H22S
Molecular Weight 210.38 g/mol
CAS No. 57754-07-1
Cat. No. B8057845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonylthiophene
CAS57754-07-1
Molecular FormulaC13H22S
Molecular Weight210.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=CS1
InChIInChI=1S/C13H22S/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12H,2-8,10H2,1H3
InChIKeyQOSKQHAWPOHNBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonylthiophene (CAS 57754-07-1): A Long-Chain Alkylthiophene Building Block for Conjugated Polymers


2-Nonylthiophene is a thiophene derivative featuring a linear nine-carbon (nonyl) side chain at the 2-position of the heterocyclic ring, with the molecular formula C₁₃H₂₂S and a molecular weight of 210.38 g·mol⁻¹ [1]. Its extended alkyl substituent imparts distinct solubility and solid-state packing characteristics compared to shorter-chain analogs, making it a valuable monomer for synthesizing soluble conjugated polymers such as poly(3-nonylthiophene) (PNT) . As a member of the poly(3-alkylthiophene) (P3AT) family—where the side-chain length critically governs optoelectronic properties, film morphology, and device performance—2-nonylthiophene serves as a strategic building block for applications in organic photovoltaics (OPVs), electrochromic devices, and solid-phase microextraction (SPME) coatings [2].

Why 2-Nonylthiophene Cannot Be Casually Replaced by Shorter- or Longer-Chain Alkylthiophenes


Within the poly(3-alkylthiophene) series, even a single methylene-unit change in the side chain profoundly alters the polymer's self-assembly, crystallinity, and charge-transport behavior [1]. Coarse-grained molecular dynamics simulations directly comparing P3HT (hexyl), P3NT (nonyl), and P3DDT (dodecyl) blended with PCBM demonstrate that the hexyl-substituted system achieves the most favorable donor-acceptor network and highest predicted photovoltaic performance, while the nonyl variant yields a measurably inferior morphology—despite higher solubility [1]. Conversely, in electrochromic and electrochemical applications, poly(3-nonylthiophene) uniquely exhibits fully reversible redox behavior, a property absent in both poly(thiophene) and poly(3-methylthiophene) [2]. These divergent performance rankings mean that no single alkylthiophene is universally optimal; the nonyl chain occupies a specific, non-interchangeable niche defined by application-dependent trade-offs among solubility, redox reversibility, film stiffness, and molecular ordering [3].

Quantitative Differentiation Evidence for 2-Nonylthiophene–Derived Poly(3-nonylthiophene) vs. Closest Analogs


Full Redox Reversibility of Poly(3-nonylthiophene) vs. Irreversible Hysteresis in Poly(thiophene) and Poly(3-methylthiophene)

Cyclic voltammetry with in situ absorbance-based Nernst analysis reveals that poly(3-nonylthiophene) (PNT) undergoes fully reversible oxidation/reduction with no observable hysteresis, whereas poly(thiophene) (PT) and poly(3-methylthiophene) (PMeT) both exhibit significant hysteresis indicative of irreversible side processes [1]. The apparent standard potential E°′ and the initial Nernst slope decrease in the order PT > PMeT > PNT, confirming that the nonyl side chain lowers the oxidation potential and simplifies the redox mechanism [1].

Electrochromic Devices Conducting Polymers Organic Batteries

Intermediate Local Stiffness of P3NT Thin Films vs. P3HT and P3DDT

Atomistic and coarse-grained molecular dynamics simulations of P3AT thin films reveal that the local stiffness, quantified as the inverse mean-squared displacement (1/⟨u²⟩), varies systematically with side-chain length [1]. P3NT (62-mer, 23.463 kDa) exhibits intermediate stiffness between the more rigid P3HT (80-mer) and the softer P3DDT (52-mer), as shown in spatially resolved stiffness distributions across the film thickness [2].

Organic Field-Effect Transistors Thin-Film Morphology Polymer Physics

P3HT–PCBM Outperforms P3NT–PCBM in Simulated Photovoltaic Morphology: Structural Network Optimization

Coarse-grained molecular dynamics simulations of P3AT–PCBM blends (where P3AT = P3HT, P3NT, or P3DDT) demonstrate that the P3HT–PCBM system forms the most well-organized molecular network with superior donor–acceptor interfacial contact, while the P3NT–PCBM system yields a less optimized morphology [1]. The study concludes that P3HT–PCBM provides the structurally optimized condition for the best photovoltaic cell performance among the three alkyl-chain variants tested [1].

Organic Photovoltaics Bulk Heterojunction Molecular Dynamics

Poly(3-nonylthiophene)-Coated SPME Fibers for Linezolid Extraction: Superior Recovery vs. Poly(3-methylthiophene)

In a comparative study of poly(3-alkylthiophene) coatings for solid-phase microextraction (SPME) of linezolid from aqueous and plasma samples, poly(3-nonylthiophene) (PNT) was evaluated alongside poly(3-methylthiophene) (PMeT), polythiophene (PT), and poly(3-pentylthiophene) [1]. The PNT-coated fiber demonstrated applicable extraction performance for linezolid from water solutions, whereas in plasma samples, a broader panel of coatings was required to achieve optimal recovery across different analytes [1].

Solid-Phase Microextraction Bioanalytical Sample Preparation Conducting Polymer Coatings

Procurement-Relevant Application Scenarios Where 2-Nonylthiophene Provides a Verifiable Advantage


Electrochromic Devices and Organic Batteries Requiring High Cycling Stability

When designing electrochromic windows, displays, or organic battery electrodes that must endure tens of thousands of charge–discharge cycles without degradation, poly(3-nonylthiophene) derived from 2-nonylthiophene is uniquely qualified. The fully reversible redox behavior—with zero detectable hysteresis—contrasts sharply with the irreversible processes observed in poly(thiophene) and poly(3-methylthiophene) [1]. Procurement of 2-nonylthiophene rather than 2-methylthiophene or unsubstituted thiophene is justified when the target polymer must maintain consistent optical contrast and charge capacity over extended operational lifetimes.

SPME Fiber Coatings for Hydrophobic Analyte Extraction from Aqueous Matrices

For solid-phase microextraction method development targeting moderately hydrophobic pharmaceuticals (e.g., linezolid, logP ≈ 0.5–1.5) in aqueous samples, poly(3-nonylthiophene)-coated fibers offer extraction characteristics distinct from commercial PDMS or shorter-chain P3AT coatings [2]. The nonyl chain length provides a specific balance of hydrophobicity and film morphology that can enhance analyte partitioning. Laboratories developing custom SPME coatings should select 2-nonylthiophene as a monomer when the target analyte's polarity and size favor intermediate alkyl-chain interactions over the shorter methyl or pentyl variants.

Mechanically Balanced OFET Active Layers Where Extreme Rigidity or Softness Is Detrimental

In flexible organic field-effect transistors, the mechanical stiffness of the semiconductor film affects both charge mobility and device durability under bending. P3NT's intermediate local stiffness—quantitatively positioned between the more rigid P3HT and the softer P3DDT in atomistic and coarse-grained simulations [3]—makes 2-nonylthiophene the monomer of choice when developing OFETs that must balance electronic performance with mechanical compliance. This property is particularly relevant for wearable or conformable electronics where brittleness leads to crack formation and excessive softness reduces mobility.

Organic Photovoltaic Research Exploring Non-Fullerene Acceptors with Solubility-Enhanced Donors

Although P3HT–PCBM outperforms P3NT–PCBM in simulated photovoltaic morphology [4], the enhanced solubility conferred by the longer nonyl side chain may prove advantageous when paired with emerging non-fullerene acceptors (NFAs) that require different phase-separation kinetics. Researchers developing next-generation OPV active layers should consider 2-nonylthiophene as a comonomer to tune donor-polymer solubility without resorting to branched side chains that can disrupt crystallinity, particularly in indoor photovoltaic applications where side-chain engineering with n-nonyl (C9) components has been shown to influence device performance [5].

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